(2R,3R)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoic acid
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Overview
Description
The compound “(2R,3R)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoic acid” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features multiple functional groups, including hydroxyl, amino, and piperidine groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler precursors. A possible synthetic route could include:
Formation of the pyrimido[5,4-d]pyrimidine core: This can be achieved through a series of condensation reactions involving appropriate amines and aldehydes.
Introduction of the bis(2-hydroxyethyl)amino group: This step may involve nucleophilic substitution reactions using bis(2-hydroxyethyl)amine.
Attachment of the piperidin-1-yl groups: This can be done through nucleophilic substitution or addition reactions.
Formation of the dihydroxy-4-oxobutanoic acid moiety: This step may involve aldol condensation followed by oxidation and hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to increase reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Scalability: Ensuring that the synthetic route is scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Ammonia (NH₃), primary and secondary amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique functional groups.
Industry: Use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoic acid: can be compared with other pyrimido[5,4-d]pyrimidine derivatives, which may have similar core structures but different substituents.
Uniqueness
- The unique combination of functional groups in this compound, such as the bis(2-hydroxyethyl)amino and piperidin-1-yl groups, distinguishes it from other similar compounds. These groups may confer unique chemical properties and biological activities.
Properties
Molecular Formula |
C28H44N8O9 |
---|---|
Molecular Weight |
636.7 g/mol |
IUPAC Name |
(2R,3R)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C28H44N8O9/c37-15-11-35(12-16-38)27-29-19-20(23(31-27)33-7-3-1-4-8-33)30-28(32-24(19)34-9-5-2-6-10-34)36(13-17-39)14-18-45-26(44)22(41)21(40)25(42)43/h21-22,37-41H,1-18H2,(H,42,43)/t21-,22-/m1/s1 |
InChI Key |
PKHHJNRUJGFGTB-FGZHOGPDSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCOC(=O)[C@@H]([C@H](C(=O)O)O)O |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCOC(=O)C(C(C(=O)O)O)O |
Origin of Product |
United States |
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